molecular formula C18H17IN2O3 B5000149 4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5000149
M. Wt: 436.2 g/mol
InChI Key: KYLMASVAEVZBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent.

Mechanism of Action

4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase plays a crucial role in cell division, and its overexpression has been linked to cancer. Inhibition of Aurora A kinase by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to inhibit the phosphorylation of histone H3, a marker of Aurora A kinase activity.

Advantages and Limitations for Lab Experiments

4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential as an anticancer agent, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is not a selective inhibitor of Aurora A kinase and can also inhibit other kinases. In addition, this compound has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is the development of more selective inhibitors of Aurora A kinase. Another direction is the study of the combination of this compound with other anticancer agents. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is an important future direction for the development of this compound as an anticancer agent.

Synthesis Methods

The synthesis of 4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps. The first step is the preparation of 4-iodo-N-(2-hydroxyphenyl)benzamide from 4-iodoaniline and salicylic acid. This is followed by the reaction of the intermediate with 4-morpholinylcarbonyl chloride to yield this compound.

Scientific Research Applications

4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer. This compound has also been studied in vivo and has been shown to inhibit tumor growth in mouse models of cancer.

properties

IUPAC Name

4-iodo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3/c19-14-7-5-13(6-8-14)17(22)20-16-4-2-1-3-15(16)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMASVAEVZBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.